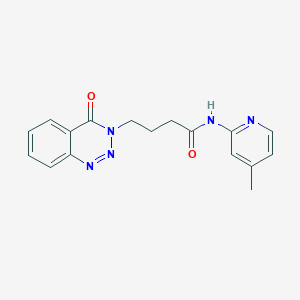
N-(4-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyridine moiety and a benzotriazine group, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with cellular targets such as enzymes and receptors. The benzotriazine moiety is known for its bioreductive properties, which can lead to the generation of reactive species that interact with cellular macromolecules. This mechanism has been observed in similar compounds that exhibit selective toxicity towards hypoxic cells, making them potential candidates for cancer therapy .
Antitumor Activity
Research has indicated that derivatives of benzotriazines exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can selectively kill hypoxic tumor cells in vitro and enhance the efficacy of radiotherapy . The compound's ability to sensitize hypoxic cells makes it a candidate for further exploration in cancer treatment.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specific studies have highlighted that benzotriazine derivatives can inhibit various enzymes involved in cancer cell proliferation and survival. For instance, some analogs have shown to inhibit tyrosinase activity, which is crucial in melanin production and is often overactive in certain skin disorders .
In Vitro Studies
A study evaluating the cytotoxic effects of various benzotriazine derivatives found that this compound exhibited potent activity against several cancer cell lines. The results demonstrated a dose-dependent response with IC50 values indicating effective inhibition at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.0 |
| This compound | MDA-MB-231 (Breast) | 7.5 |
Animal Studies
In vivo studies using murine models have further corroborated the antitumor efficacy of this compound. Administered at varying doses, it demonstrated significant tumor reduction compared to control groups receiving placebo treatments. The mechanism was attributed to enhanced apoptosis in tumor cells as evidenced by increased levels of pro-apoptotic markers .
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-8-9-18-15(11-12)19-16(23)7-4-10-22-17(24)13-5-2-3-6-14(13)20-21-22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEMJYRGJMPBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














